molecular formula C16H33N3O B11980253 N-Cyclohexyl-N'-(4-(diethylamino)-1-methylbutyl)urea CAS No. 303092-17-3

N-Cyclohexyl-N'-(4-(diethylamino)-1-methylbutyl)urea

Katalognummer: B11980253
CAS-Nummer: 303092-17-3
Molekulargewicht: 283.45 g/mol
InChI-Schlüssel: YEQZUGWOEXKKRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea is an organic compound belonging to the class of ureas This compound is characterized by the presence of a cyclohexyl group and a diethylamino group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-(diethylamino)-1-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea oxide.

    Reduction: Formation of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)amine.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-N’-(4-iodophenyl)urea
  • N-Cyclohexyl-N’-(4-dimethylamino)phenyl)urea
  • N-Cyclohexyl-N’-(propyl)phenyl urea

Uniqueness

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different reactivity and applications.

Eigenschaften

CAS-Nummer

303092-17-3

Molekularformel

C16H33N3O

Molekulargewicht

283.45 g/mol

IUPAC-Name

1-cyclohexyl-3-[5-(diethylamino)pentan-2-yl]urea

InChI

InChI=1S/C16H33N3O/c1-4-19(5-2)13-9-10-14(3)17-16(20)18-15-11-7-6-8-12-15/h14-15H,4-13H2,1-3H3,(H2,17,18,20)

InChI-Schlüssel

YEQZUGWOEXKKRH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCC(C)NC(=O)NC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.